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For researchers, scientists, and drug development professionals venturing into the world of
protein-protein interactions, crosslinking mass spectrometry (XL-MS) offers a powerful lens. At
the heart of this technique lies the crucial step of data analysis, where specialized software is
needed to identify crosslinked peptides from complex mass spectra. This guide provides a
comparative overview of two prominent software tools, xiSEARCH and pLink, for the analysis
of data generated using the crosslinker bis(sulfosuccinimidyl)glutarate (BS2G), a commonly
used reagent in XL-MS studies.

Crosslinking mass spectrometry is a technique used to identify physical interactions between
proteins.[1] A crosslinking reagent, such as BS2G, is used to covalently link proteins that are in
close proximity.[2][3] These linked proteins are then digested, and the resulting peptides are
analyzed by mass spectrometry.[1][2] The challenge lies in identifying these crosslinked
peptide pairs from the resulting complex spectra, a task for which specialized search engines
are indispensable.[2][4]

At a Glance: XISEARCH vs. pLink
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Feature

xiSEARCH

pLink

Primary Focus

Specialized in the identification

of crosslinked peptides.[5]

Dedicated to the analysis of
chemically cross-linked

proteins or protein complexes.

[6]7]

Supported Crosslinkers

Usable with any crosslinker,
including BS3, DSSO, and
SDA.[5]

Compatible with multiple
homo- or hetero-bifunctional

cross-linkers.[4]

High number of identified

High-speed search engine with

improved precision and

Performance ) ) o )
interactions.[1] sensitivity, especially at the
proteome scale.[8][9][10]
) pLink 2 is significantly faster
Can be computationally _
Speed than its predecessor and other

intensive.

tools like Kojak.[8][9][10][11]

User Interface

Java-based graphical user
interface and command-line

operation.[12]

pLink 2 offers a graphical user

interface.[7]

Requires a separate

application, xiFDR, for False

Provides reliable False

FDR Control ) Discovery Rate (FDR)
Discovery Rate assessment. o
estimations.[4][6]
[12]
pLink 2 is currently free to use.
o Freely available for download. [7] pLink 3 is now available
Availability

[12]

and recommended over pLink
2.[7]

Delving Deeper: A Head-to-Head Comparison

Both xiISEARCH and pLink are powerful tools for the analysis of XL-MS data, each with its own

set of strengths.
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xiSEARCH, developed by the Rappsilber laboratory, is a versatile search engine that can
handle data from various crosslinkers.[5][12] It is known for its ability to identify a high number
of crosslinked interactions.[1] However, the FDR calculation is performed by a separate tool,
xiFDR, which adds an extra step to the workflow.[12]

pLink, on the other hand, has gained recognition for its speed and efficiency, particularly with
the release of pLink 2.[8][9][10] It employs a two-stage open search strategy that significantly
accelerates the identification process without compromising sensitivity.[8][9] Furthermore, pLink
integrates FDR estimation, streamlining the data analysis pipeline.[4][6]

A comparative study re-analyzing four published proteome-scale cross-linking datasets with
pLink 2 reported identifying up to 27% more cross-linked residue pairs in a fraction of the time
compared to pLink 1.[8][10] While direct, published performance comparisons on BS2G data
are not readily available, the general performance metrics suggest that pLink 2 and the newer
pLink 3 offer a significant speed advantage, which can be a critical factor when dealing with
large datasets.

Visualizing the Process

To better understand the context in which these software tools operate, the following diagrams
illustrate the experimental workflow of a typical BS2G crosslinking experiment and the logical
flow of this comparative guide.
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Caption: A typical experimental workflow for BS2G crosslinking mass spectrometry.
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Caption: Logical flow of the software comparison guide.

Experimental Protocol: A Representative BS2G
Crosslinking Workflow

The following protocol outlines the key steps in a typical BS2G crosslinking experiment,
providing context for the data that is ultimately analyzed by software like XiSEARCH or pLink.

1. Protein Crosslinking:

» A purified protein complex is prepared in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.6,
150 mM NaCl, 2 mM MgCI2).
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Bis[sulfosuccinimidyl] glutarate-dO (BS2G) is added to the protein solution at a final
concentration of 0.5-2 mM.

The reaction is incubated for 30—60 minutes at room temperature.

The crosslinking reaction is quenched by adding an excess of a primary amine-containing
buffer, such as Tris-HCI, to a final concentration of 50 mM.

. Sample Preparation for Mass Spectrometry:

The crosslinked protein sample is denatured, reduced with dithiothreitol (DTT), and alkylated
with iodoacetamide (IAA).

The protein sample is then digested with trypsin overnight at 37°C. For more complex
samples, sequential digestion with other proteases like AspN, chymotrypsin, or GluC can be
employed to increase the number of identifiable crosslinks.[13][14]

. Enrichment of Crosslinked Peptides (Optional):

To reduce sample complexity, crosslinked peptides can be enriched using size exclusion
chromatography (SEC).

. LC-MS/MS Analysis:

The digested peptide mixture is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) on a high-resolution mass spectrometer, such as a Thermo
Scientific Orbitrap.[1]

The mass spectrometer is operated in a data-dependent acquisition mode to acquire both
MS1 survey scans and MS2 fragmentation spectra.

. Data Analysis using XiISEARCH or pLink:
The raw mass spectrometry data is converted to a suitable format (e.g., .mgf).

The peak lists are searched against a protein sequence database using either XiSEARCH or
pLink.
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e For xiSEARCH:

o Search parameters include precursor and fragment ion tolerances (e.g., 10 ppm and 20
ppm, respectively), enzyme specificity (e.g., trypsin with up to 2 missed cleavages), fixed
(e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine)
modifications, and the crosslinker chemistry (BS2G).

o The search results are then processed with xiFDR to control the false discovery rate,
typically to 1-5%.

e For pLink:
o Similar search parameters are defined within the pLink interface.
o pLink directly reports identifications at a user-defined FDR.

o Search parameters for pLink 2 could include: precursor and fragment mass tolerance of
20 ppm, trypsin as the enzyme with up to three missed cleavages, and peptide length
ranging from 6 to 60 amino acids.[15]

Conclusion

The choice between xiISEARCH and pLink will depend on the specific needs of the researcher
and the nature of the study. For studies where the sheer number of identifications is paramount
and computational time is less of a constraint, XISEARCH is a robust option. For high-
throughput studies and large-scale proteomic analyses where speed and an integrated
workflow are critical, pLink, particularly the latest version, presents a compelling alternative.
Both software packages are powerful tools that, when coupled with a well-executed
experimental workflow, can unlock valuable insights into the intricate networks of protein
interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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